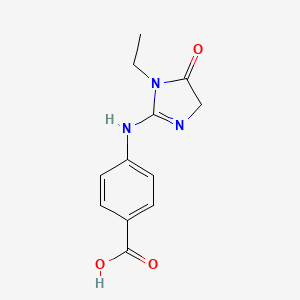

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-[(1-ethyl-5-oxo-4H-imidazol-2-yl)amino]benzoic acid |

InChI |

InChI=1S/C12H13N3O3/c1-2-15-10(16)7-13-12(15)14-9-5-3-8(4-6-9)11(17)18/h3-6H,2,7H2,1H3,(H,13,14)(H,17,18) |

InChI Key |

BGIKMRJLODZPAH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)CN=C1NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts such as erbium triflate can be used to enhance the efficiency of the reactions . The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the benzoic acid moiety.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of imidazole, including 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid, exhibit significant anticancer properties. These compounds have been tested against various human solid tumors and have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of this compound is often compared to standard antibiotics, revealing its potential as an alternative treatment option for bacterial infections .

Synthesis and Derivatives

Building Block for Synthesis

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. Researchers have synthesized various derivatives through simple chemical reactions, expanding the library of potential therapeutic agents .

Case Studies on Derivatives

A study highlighted the synthesis of several derivatives of imidazole-based compounds that were tested for their biological activities. For instance, derivatives with different substituents showed varying degrees of efficacy against specific bacterial strains and cancer cell lines. This underscores the importance of structural modifications in enhancing the pharmacological profile of imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can inhibit the activity of enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell division . This mechanism is crucial for its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Structural Variations and Core Modifications

Core Heterocycle

- Target Compound : Contains a 4,5-dihydroimidazol-5-one core.

- Thiazole Derivatives: highlights 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid, where the imidazole is replaced by a thiazole ring, altering electronic properties and bioavailability .

Substituents

- Ethyl vs. Aryl Groups : The target’s 1-ethyl group contrasts with 4,5-diphenyl substitution in 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid (), where bulkier aryl groups enhance lipophilicity and influence crystal packing .

- Benzoic Acid vs. Ester Groups : describes a methyl ester analogue (Methyl-2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4(or 5)-methyl ester benzoic acid), which may require enzymatic hydrolysis for activation, unlike the target’s directly ionizable carboxylic acid .

Crystallographic and Computational Data

- Crystal Packing : ’s crystal structure of a related benzoic acid-imidazole hybrid reveals hydrogen bonding between the carboxylic acid and imidazole NH groups, a feature likely conserved in the target compound .

- Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for refining such structures and analyzing conformational flexibility .

Biological Activity

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid, identified by its CAS number 1707394-63-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

The molecular formula of this compound is with a molecular weight of 247.25 g/mol. The structure comprises an imidazole ring fused with a benzoic acid moiety, which is significant in determining its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| CAS Number | 1707394-63-5 |

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid exhibit significant anticancer properties. For example, derivatives of the imidazole class have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies report IC50 values ranging from to , suggesting a promising avenue for further development as anticancer agents .

The mechanisms by which these compounds exert their effects include:

- Microtubule Destabilization : Some derivatives disrupt microtubule assembly, leading to apoptosis in cancer cells.

- Caspase Activation : Compounds similar to 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid have been shown to enhance caspase activity, indicating induction of apoptotic pathways .

- Cell Cycle Arrest : Analysis of cell cycle progression has revealed that certain derivatives can induce cell cycle arrest at various phases, contributing to their anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity. Compounds containing imidazole rings are often explored for their potential as antibacterial agents. For instance, studies have reported MIC values as low as against Staphylococcus aureus .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various imidazole derivatives on MDA-MB-231 and HepG2 cells. The results highlighted that specific structural modifications could enhance cytotoxicity and selectivity against cancer cells compared to non-cancerous cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of imidazole derivatives similar to 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid. The study found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 1-ethyl-5-oxo-4,5-dihydro-1H-imidazole-2-amine with 4-aminobenzoic acid derivatives. Key steps include:

- Reagent Selection : Use coupling agents like EDCI/HOBt or DCC for amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Temperature Control : Maintain reflux conditions (80–100°C) to accelerate reaction kinetics without decomposition .

- Purity Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques :

- 1H/13C NMR : Confirm proton environments (e.g., imidazole NH at δ 10–12 ppm, benzoic acid COOH at δ 12–13 ppm) .

- HRMS : Verify molecular ion peaks ([M+H]+) with <5 ppm mass accuracy .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. What are the stability considerations for this compound under aqueous or physiological conditions?

- Methodological Answer :

- Hydrolysis Risk : The imidazole ring and amide bond are susceptible to hydrolysis at extremes of pH (e.g., <3 or >10). Stability studies should include:

- pH-Varied Incubations : Monitor degradation via HPLC at 37°C over 24–72 hours .

- Degradation Products : Identify hydrolyzed fragments (e.g., benzoic acid derivatives) using LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes with imidazole-binding pockets) .

- QSAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and H-bonding capacity .

- MD Simulations : Assess conformational stability of the imidazole-benzoic acid scaffold in solvated systems .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Source Identification : Check for variations in:

- Stereochemical Purity : Enantiomeric impurities (if present) can skew activity; use chiral HPLC or CD spectroscopy .

- Assay Conditions : Differences in cell lines, pH, or incubation times may explain discrepancies .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies .

Q. What strategies optimize crystallographic data quality for this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethanol/water) to obtain single crystals .

- Data Collection : Employ high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction spots .

- Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals .

Q. How can the compound’s metal-chelating properties be exploited in catalysis or material science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.